molecular formula C18H24N4O4 B3022141 1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1142209-89-9

1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No. B3022141
CAS RN: 1142209-89-9
M. Wt: 360.4 g/mol
InChI Key: JQDQADZRDNSNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid" is a complex molecule that appears to be related to a class of compounds known for their interactions with biological targets such as topoisomerase II. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the pyrazole and pyridine rings are common features in the described molecules, which are known to exhibit significant biological activities.

Synthesis Analysis

The synthesis of related compounds involves the modification of various positions on the core structure to enhance biological activity. For instance, the paper titled "Mammalian topoisomerase II inhibitory activity of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid and related derivatives" discusses the synthesis of analogues with modifications at the 1-, 2-, 3-, 5-, and 7-positions, which are assessed for topoisomerase II inhibition . This suggests that a similar approach could be taken for the synthesis of the compound , with careful consideration of the functional groups that may affect the biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction and density-functional-theory (DFT) calculations, as seen in the paper "Synthesis, crystal structure, computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs" . These methods allow for a detailed understanding of the three-dimensional conformation of the molecules, which is crucial for understanding their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the context of functionalization reactions. For example, "Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine" describes the conversion of a 1H-pyrazole-3-carboxylic acid into a corresponding amide and the formation of an imidazo[4,5-b]pyridine derivative . These reactions are indicative of the potential transformations that the compound might undergo, which could be useful for further derivatization or for enhancing its pharmacological profile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound "1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid" are not provided in the papers, the properties of related compounds can offer some insights. The papers discuss aspects such as the stability of different tautomeric forms, the influence of substituents on the activity, and the thermodynamic properties of cyclization reactions . These properties are important for understanding the behavior of the compound under physiological conditions and can impact its solubility, distribution, metabolism, and excretion.

properties

IUPAC Name

1-[5-(cyclopropanecarbonyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-20-14-6-9-22(16(23)11-2-3-11)10-13(14)15(19-20)17(24)21-7-4-12(5-8-21)18(25)26/h11-12H,2-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDQADZRDNSNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CN(CC2)C(=O)C3CC3)C(=N1)C(=O)N4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301103373
Record name 4-Piperidinecarboxylic acid, 1-[[5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid

CAS RN

1142209-89-9
Record name 4-Piperidinecarboxylic acid, 1-[[5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142209-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-[[5-(cyclopropylcarbonyl)-4,5,6,7-tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301103373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 2
1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 3
1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 4
1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-{[5-(cyclopropylcarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.